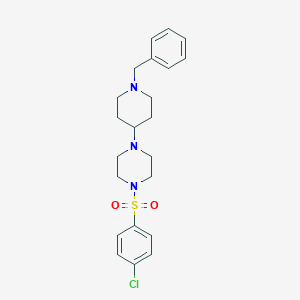
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a unique chemical structure that may allow it to target specific biological pathways and produce beneficial effects in a variety of diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is not fully understood. However, it is believed that this compound may act by modulating specific biological pathways, such as the NF-κB pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including inflammation, cell growth, and cell survival.
Biochemical and Physiological Effects:
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine has been shown to produce several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine in lab experiments include its unique chemical structure and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for research involving 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine. These include:
1. Further investigation of the compound's mechanism of action and its potential therapeutic applications.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the compound's potential applications in the treatment of neurological disorders.
4. Investigation of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes.
In conclusion, 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a novel compound that has shown promise in the scientific community due to its potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a complex process that involves several steps. The first step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride to form 4-(4-chlorobenzenesulfonyl)-piperazine. The second step involves the reaction of 1-benzylpiperidine with 4-(4-chlorobenzenesulfonyl)-piperazine to form the final product.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine |
|---|---|
Fórmula molecular |
C22H28ClN3O2S |
Peso molecular |
434 g/mol |
Nombre IUPAC |
1-(1-benzylpiperidin-4-yl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H28ClN3O2S/c23-20-6-8-22(9-7-20)29(27,28)26-16-14-25(15-17-26)21-10-12-24(13-11-21)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2 |
Clave InChI |
WSRYGRQHDAVZTL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)




![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)




